molecular formula C8H5F3O2 B6325502 2,2,3-Trifluorobenzodioxan CAS No. 72842-03-6

2,2,3-Trifluorobenzodioxan

Cat. No.: B6325502
CAS No.: 72842-03-6
M. Wt: 190.12 g/mol
InChI Key: NTNYJGNZFYCMKU-UHFFFAOYSA-N
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Description

2,2,3-Trifluorobenzodioxan is a fluorinated derivative of benzodioxan, a bicyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. The compound features three fluorine atoms substituted at the 2, 2, and 3 positions of the dioxane moiety. Fluorinated benzodioxans are of interest in medicinal chemistry and materials science due to their unique physicochemical profiles, which may improve bioavailability or thermal stability .

Properties

IUPAC Name

2,3,3-trifluoro-2H-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-7-8(10,11)13-6-4-2-1-3-5(6)12-7/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNYJGNZFYCMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobenzodioxan typically involves the fluorination of benzodioxane derivatives. One common method includes the reaction of 1,3-benzodioxole with fluorinating agents under controlled conditions. For instance, reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator can yield 2,2-dichloro-1,3-benzodioxole, which can then be further fluorinated to produce this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trifluorobenzodioxan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated benzodioxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzodioxane carboxylic acids, while substitution reactions can produce a variety of functionalized benzodioxanes.

Scientific Research Applications

2,2,3-Trifluorobenzodioxan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluorobenzodioxan involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Structure Fluorine Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,2,3-Trifluorobenzodioxan* Benzodioxan with F at 2,2,3 Dioxane ring C₈H₅F₃O₂ ~192.1 (estimated) Increased lipophilicity; potential CNS activity
2,2,3,3-Tetrafluoro-5-methylbenzodioxane Benzodioxan with F at 2,2,3,3 and methyl at 5 Dioxane ring C₉H₆F₄O₂ 222.1 Higher thermal stability; used in fluoropolymer synthesis
2,3,4-Trifluorobenzoic Acid Benzoic acid with F at 2,3,4 Benzene ring C₇H₃F₃O₂ 176.09 Enhanced acidity (pKa ~1.5); agrochemical intermediate
2-(2,3-Dihydrobenzodioxin-6-yl)ethylamine Benzodioxan with ethylamine substituent None C₁₀H₁₃NO₂ 191.2 Antitumor activity via kinase inhibition

Physicochemical Properties

  • Lipophilicity: Fluorination on the dioxane ring (e.g., 2,2,3,3-tetrafluoro analog ) increases logP compared to non-fluorinated benzodioxans, enhancing membrane permeability. Trifluorobenzodioxan likely exhibits intermediate logP between tetrafluoro and non-fluorinated analogs.
  • Thermal Stability: Tetrafluoro derivatives demonstrate higher decomposition temperatures (>250°C) due to strong C-F bonds, whereas non-fluorinated benzodioxans degrade near 180°C .
  • Acidity/Basicity: Trifluorobenzoic acids exhibit lower pKa (~1.5) than non-fluorinated analogs (pKa ~4.2), while fluorinated dioxanes remain neutral due to lack of ionizable groups.

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